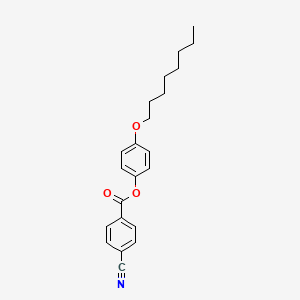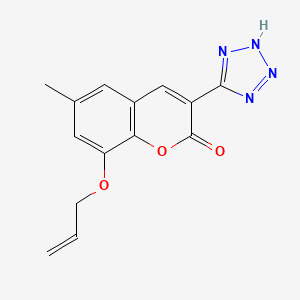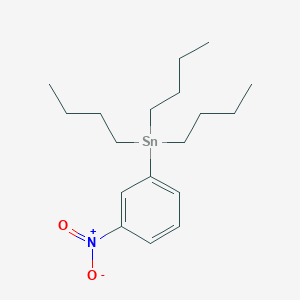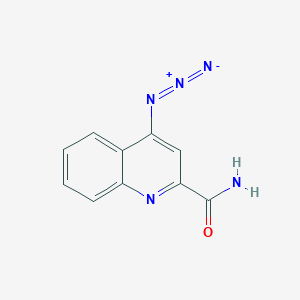
4-Azidoquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidoquinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The azido group in this compound adds a unique reactivity profile, making it a valuable compound for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidoquinoline-2-carboxamide typically involves the introduction of the azido group into the quinoline scaffold. One common method is the nucleophilic substitution reaction where a halogenated quinoline derivative reacts with sodium azide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions: 4-Azidoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Azidoquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent due to the reactivity of the azido group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 4-Azidoquinoline-2-carboxamide involves the interaction of the azido group with biological targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry to label and track biomolecules in living systems.
類似化合物との比較
4-Aminoquinoline: Known for its antimalarial activity.
Quinoline-4-carboxamide: Investigated for its antiplasmodial activity.
Chloroquine: A well-known antimalarial drug.
Uniqueness: 4-Azidoquinoline-2-carboxamide stands out due to the presence of the azido group, which imparts unique reactivity and allows for applications in bioorthogonal chemistry. Its ability to undergo click chemistry reactions makes it a versatile tool in chemical biology and medicinal chemistry.
特性
CAS番号 |
74227-73-9 |
|---|---|
分子式 |
C10H7N5O |
分子量 |
213.20 g/mol |
IUPAC名 |
4-azidoquinoline-2-carboxamide |
InChI |
InChI=1S/C10H7N5O/c11-10(16)9-5-8(14-15-12)6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,16) |
InChIキー |
LTWMRZFJHTYQQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


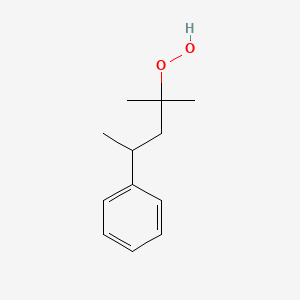
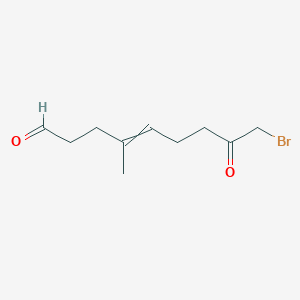
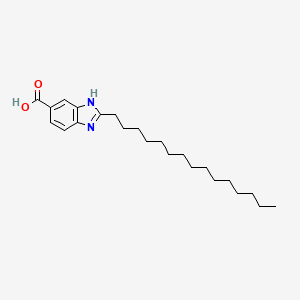

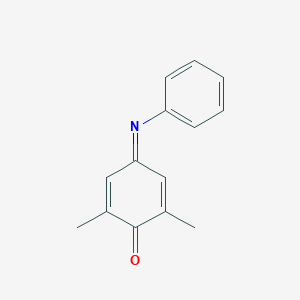

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
